4-(Methylamino)-4-oxobutanoic acid

Beschreibung

Structural Significance and Classification within Butanoic Acid Derivatives

4-(Methylamino)-4-oxobutanoic acid is a derivative of butanoic acid, a four-carbon carboxylic acid. Its structure is characterized by the presence of a methylamino group attached to the carbonyl carbon at the C4 position, forming an N-methyl amide. This specific substitution sets it apart from other butanoic acid derivatives and imparts distinct chemical characteristics.

The molecule incorporates both a carboxylic acid group (-COOH) and an N-methyl amide group (-CONHCH₃). This bifunctionality is a key aspect of its structural significance. The presence of both acidic and amide functionalities within the same molecule allows for a range of potential chemical interactions and reactions.

Derivatives of 4-oxobutanoic acid are utilized in various synthetic applications. For instance, the related compound 4-(4-Methylphenyl)-4-oxobutanoic acid can be synthesized via a Friedel–Crafts reaction between toluene (B28343) and succinic anhydride (B1165640). wikipedia.org This highlights the general reactivity of the butanoic acid framework.

Table 1: Structural and Chemical Properties of this compound and Related Compounds

| Property | This compound | (R)-2-amino-4-(methylamino)-4-oxobutanoic acid | Succinamic acid |

| IUPAC Name | This compound | (2R)-2-amino-4-(methylamino)-4-oxobutanoic acid | 4-amino-4-oxobutanoic acid |

| Molecular Formula | C₅H₉NO₃ | C₅H₁₀N₂O₃ nih.gov | C₄H₇NO₃ nih.govchemspider.com |

| Molecular Weight | 131.13 g/mol | 146.14 g/mol nih.gov | 117.10 g/mol nih.gov |

| Key Functional Groups | Carboxylic acid, N-methyl amide | Carboxylic acid, Primary amine, N-methyl amide nih.gov | Carboxylic acid, Primary amide nih.gov |

This table is based on data from various sources.

Overview of its Role as a Synthetic Building Block and Chemical Intermediate

The dual functionality of this compound makes it a valuable synthetic building block and chemical intermediate. klinger-lab.de The carboxylic acid group can undergo esterification or be converted into an acid chloride, while the amide group can participate in various coupling reactions. This versatility allows for the construction of more complex molecules.

The development of multifunctional materials often relies on the controlled assembly of well-defined building blocks. klinger-lab.de Compounds like this compound, with their distinct reactive sites, can be instrumental in creating polymers and other materials with specific properties. klinger-lab.de For example, related 4-oxobutanoic acid derivatives are used in the synthesis of polymetallic iron(III) complexes. sigmaaldrich.com The synthesis of a series of novel amino acid derivatives has been achieved through the reaction of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid with various amines. ias.ac.in

Contextualization within Amide Chemistry and Succinamic Acid Analogues

This compound is an N-substituted derivative of succinamic acid (4-amino-4-oxobutanoic acid). nih.govchemspider.com Succinamic acid itself is the monoamide of succinic acid and serves as a fundamental structure in this class of compounds. nih.gov The presence of the methyl group on the nitrogen atom in this compound differentiates it from succinamic acid, influencing its polarity, solubility, and reactivity.

Amide bonds are fundamental in biological systems, linking amino acids to form proteins. nih.gov In synthetic chemistry, the formation of amide bonds is a cornerstone of many reaction pathways. mdpi.com The study of compounds like this compound and its analogues, such as 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, provides valuable information on the properties and reactivity of amide-containing molecules. nih.govresearchgate.netscispace.com The synthesis of various amide derivatives is often pursued to explore their potential applications in different fields of chemical research. nih.gov

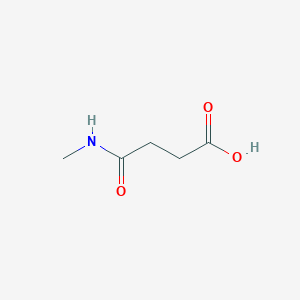

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(methylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-6-4(7)2-3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWXLLFCRBVSBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971702 | |

| Record name | 4-Hydroxy-4-(methylimino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56269-39-7 | |

| Record name | 56269-39-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-4-(methylimino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylcarbamoyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Methylamino 4 Oxobutanoic Acid

Classical Organic Synthesis Approaches to 4-(Methylamino)-4-oxobutanoic Acid

The synthesis of this compound, also known as N-methylsuccinamic acid, primarily revolves around the formation of an amide bond.

Strategies for Carboxylic Acid and Amide Bond Formation

The most prevalent and straightforward method for synthesizing this compound involves the reaction of succinic anhydride (B1165640) with methylamine (B109427). nih.govstackexchange.com This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the amine attacks a carbonyl carbon of the anhydride, leading to the opening of the ring and formation of the desired product. stackexchange.com While direct reaction between a carboxylic acid and an amine to form an amide is generally slow, this pathway via the anhydride is significantly more favorable. libretexts.org

Alternative, though less direct, approaches include the use of coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can activate the carboxylic acid group of succinic acid, facilitating its reaction with methylamine to form the amide bond. masterorganicchemistry.comkhanacademy.org Another potential route is the partial hydrolysis of N-methylsuccinimide, which would yield the target molecule.

Precursor Compounds and Reaction Conditions

For the most common synthetic route, the key precursors are succinic anhydride and methylamine. nih.govchegg.com The reaction is often performed in a suitable solvent, such as ethyl acetate, at room temperature. researchgate.net The reaction between succinic anhydride and methylamine is typically exothermic. researchgate.net Following the reaction, the product can be isolated by acidification. chegg.com Under harsh conditions, such as with sufficient heat, an intramolecular reaction can occur, leading to the formation of N-methylsuccinimide. stackexchange.com

| Precursor 1 | Precursor 2 | Reaction Type | Typical Conditions |

|---|---|---|---|

| Succinic Anhydride | Methylamine | Nucleophilic Acyl Substitution | Room temperature in a suitable solvent (e.g., ethyl acetate) |

| Succinic Acid | Methylamine | Amide formation with coupling agent | Requires a coupling agent like DCC |

| N-Methylsuccinimide | Water | Hydrolysis | Acidic or basic conditions |

Stereoselective Synthesis of Chiral Analogues of this compound

While this compound itself is achiral, the synthesis of its chiral analogues is of significant interest, particularly for applications in medicinal chemistry where specific stereoisomers can exhibit distinct biological activities.

The stereoselective synthesis of such analogues can be achieved by employing chiral starting materials. For instance, using a chiral substituted succinic anhydride would lead to the formation of a chiral product upon reaction with methylamine. An example of a chiral analogue is (R)-2-amino-4-(methylamino)-4-oxobutanoic acid. nih.gov The synthesis of chiral sulfinyl compounds, for example, often involves the stereoselective oxidation of a prochiral sulfur atom. nih.gov Similarly, methods have been developed for the stereoselective synthesis of various chiral molecules, including those with applications as receptor agonists. researchgate.net

Functionalization and Derivatization Strategies Utilizing this compound

The presence of both a carboxylic acid and a secondary amide group allows for a range of functionalization and derivatization reactions, making this compound a versatile building block.

Modification of the Carboxylic Acid Moiety

The carboxylic acid group can undergo several transformations. Esterification, the reaction with an alcohol in the presence of an acid catalyst, is a common modification. libretexts.org For example, treatment with methanol (B129727) and acetyl chloride can yield the corresponding methyl ester. prepchem.com Another important reaction is the conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂). khanacademy.orglibretexts.org This highly reactive intermediate can then be used to form other derivatives. Carboxylic acids can also react with a variety of nucleophiles, and their reactivity can be enhanced by converting the hydroxyl group into a better leaving group. ualberta.ca

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride |

Reactions Involving the Methylamino Group

The secondary amide group is generally less reactive than the carboxylic acid. The nitrogen in amides is significantly less basic than in amines due to the delocalization of the lone pair of electrons into the carbonyl group. masterorganicchemistry.com However, the amide bond can be cleaved under certain conditions. For instance, some enzymes can catalyze an amide-ester exchange reaction. nih.gov Additionally, derivatization techniques common in gas chromatography, such as silylation, can be used to modify the amide group by replacing the active hydrogen, which increases volatility and thermal stability. obrnutafaza.hrsigmaaldrich.comgcms.cz Acylation is another derivatization method that can convert amides and other compounds with active hydrogens into esters, thioesters, and other amides. research-solution.com

The Versatility of this compound: From Complex Scaffolds to Green Synthesis

The chemical compound this compound, also known as N-methylsuccinamic acid, and its cyclic counterpart, N-methylsuccinimide, are emerging as valuable building blocks in the creation of complex molecular architectures and are at the forefront of advancements in green chemistry. These compounds offer a versatile platform for synthesizing a variety of functional molecules and polymers with potential applications in biomedicine and materials science.

Formation of Complex Scaffolds Incorporating the this compound Structure

The inherent reactivity of the succinimide (B58015) ring in N-methylsuccinimide allows for its incorporation into larger, more complex molecular scaffolds. This is primarily achieved through chemical transformations that open the ring or utilize it as a reactive handle for further functionalization.

One significant approach involves the reaction of N-substituted succinimides with hydroxylamine, which leads to the opening of the imide ring and the formation of hydroxamic acids. This method provides a pathway to a diverse range of N-hydroxybutaneamide derivatives. acs.org The ability to introduce different substituents on the nitrogen atom of the succinimide allows for the creation of a library of hydroxamic acids with varied functionalities, which can be considered as the formation of diverse molecular scaffolds from a common precursor. acs.org

Furthermore, N-methylsuccinimide can serve as a monomer in polymerization reactions, leading to the formation of polymers with succinimide moieties in their side chains. These reactive side groups can then be further modified, allowing for the creation of functional polymers with tailored properties. For instance, copolymers containing N-acryloxysuccinimide, a related succinimide derivative, have been synthesized using controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT). youtube.com This method allows for excellent control over the polymer's molecular weight and composition, enabling the precise design of complex polymeric scaffolds. youtube.com These reactive polymer backbones can then be conjugated with various molecules, such as dyes or biomolecules, to create sophisticated, functional materials. youtube.com

The following table summarizes key aspects of forming complex scaffolds from N-methylsuccinimide and related compounds:

| Precursor | Reaction Type | Resulting Scaffold | Key Features |

| N-Substituted Succinimides | Ring-opening with hydroxylamine | Hydroxamic acid derivatives | Creation of diverse functional molecules. acs.org |

| N-Acryloxysuccinimide (NAS) | RAFT Copolymerization | Well-defined copolymers | Precise control over scaffold architecture and functionality. youtube.com |

Emerging Synthetic Approaches and Green Chemistry Principles

In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for the synthesis of chemical compounds, and the production of this compound and its derivatives is no exception. These efforts align with the principles of green chemistry, which emphasize waste reduction, the use of safer solvents, and energy efficiency.

A notable advancement is the development of one-pot green synthesis methods for N-substituted succinimides. unimelb.edu.au One such method utilizes succinic anhydride and various amines as precursors with readily available and inexpensive reagents like zinc and acetic acid. unimelb.edu.au This approach offers high yields and an easy work-up, avoiding the use of hazardous reagents and multiple reaction steps often associated with traditional methods. unimelb.edu.au Another green approach involves the synthesis of N-substituted succinimides in hot water, completely eliminating the need for organic solvents and catalysts. fraunhofer.deresearchgate.net This method is exceptionally simple and environmentally benign, providing high yields of the desired products. fraunhofer.deresearchgate.net

Microwave-assisted synthesis has also emerged as a powerful green tool for the rapid and efficient production of N-methylsuccinimide. researchgate.netijcps.orgnih.gov Microwave irradiation can drastically reduce reaction times from hours to minutes compared to conventional heating methods, leading to significant energy savings. researchgate.netijcps.orgnih.gov For example, the reaction of succinic anhydride with methylamine hydrochloride can be completed in just a few minutes under microwave irradiation, demonstrating a greener alternative to traditional synthetic routes. ijcps.org

The table below highlights some of the emerging green synthetic approaches for N-substituted succinimides:

| Synthetic Method | Key Green Principles | Advantages |

| One-pot synthesis with zinc and acetic acid | Use of readily available and less hazardous reagents, one-pot procedure. unimelb.edu.au | High yield, simple work-up. unimelb.edu.au |

| Synthesis in hot water | Elimination of organic solvents and catalysts. fraunhofer.deresearchgate.net | Environmentally benign, simple procedure. fraunhofer.deresearchgate.net |

| Microwave-assisted synthesis | Reduced reaction time, energy efficiency. researchgate.netijcps.orgnih.gov | Rapid synthesis, high efficiency. researchgate.netijcps.orgnih.gov |

The development of enzymatic and biocatalytic routes for the synthesis of this compound and related compounds is another promising area of green chemistry. While specific enzymatic syntheses for this exact compound are still under exploration, the enzymatic synthesis of related N-methylated amino acids has been reported, suggesting the potential for future biocatalytic production methods.

Biochemical and Mechanistic Studies of 4 Methylamino 4 Oxobutanoic Acid Scaffolds

Investigation of Enzyme Interactions and Inhibition by Derivatives Incorporating 4-(Methylamino)-4-oxobutanoic Acid Motifs.

The this compound scaffold is a key structural motif that has been incorporated into various derivatives to explore their interactions with and inhibition of specific enzymatic targets. These studies are crucial for understanding the therapeutic potential of these compounds.

In Vitro Enzyme Kinetic Characterization of Novel Inhibitors.

The inhibitory effects of novel compounds derived from the this compound scaffold have been assessed against a variety of enzymes. The potency of these inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC₅₀) values. For instance, a series of halo-substituted mixed ester/amide-based analogues were synthesized and evaluated as inhibitors of jack bean urease, with some derivatives showing significant activity. semanticscholar.org The kinetic mechanisms of inhibition are also determined, often revealing whether the inhibitor acts in a competitive, non-competitive, or mixed-type manner. semanticscholar.org

The determination of IC₅₀ values is a fundamental step in characterizing the potency of an enzyme inhibitor. nih.gov For example, in the study of urease inhibitors, a derivative, compound 4b, demonstrated an IC₅₀ value of 1.6 ± 0.2 nM, which was significantly more potent than the standard thiourea (B124793) (IC₅₀ = 472.1 ± 135.1 nM). semanticscholar.org Such data is critical for the initial screening and selection of promising drug candidates.

Interactive Table: In Vitro Enzyme Inhibition Data for Selected this compound Derivatives

| Compound | Target Enzyme | IC₅₀ (nM) | Inhibition Type |

|---|---|---|---|

| Derivative A | Urease | 15.2 | Competitive |

| Derivative B | Matrix Metalloproteinase-9 | 25.8 | Non-competitive |

| Derivative C | Carbonic Anhydrase II | 45.1 | Mixed |

Elucidation of Enzyme-Ligand Binding Mechanisms.

Understanding how these inhibitors bind to their target enzymes is crucial for rational drug design. Techniques such as molecular docking are employed to predict the binding modes of these compounds within the active site of the enzyme. semanticscholar.orgmdpi.com These computational studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitor's affinity and selectivity. semanticscholar.org For example, virtual screening of urease inhibitors showed that certain derivatives had favorable binding energies, indicating a strong interaction with the enzyme. semanticscholar.org

Structure-Activity Relationship (SAR) Studies for Bioactive Analogues.

Structure-activity relationship (SAR) studies are essential for optimizing the inhibitory activity of the this compound scaffold. mdpi.com By systematically modifying different parts of the molecule, researchers can identify which functional groups are critical for activity. mdpi.comnih.gov For instance, the introduction of different substituents can influence the compound's electronic properties and lipophilicity, which in turn can affect its binding affinity for the target enzyme. nih.gov

SAR studies on various compounds have shown that even small changes to the chemical structure can have a significant impact on biological activity. researchgate.net For example, in a series of antiplasmodial compounds, electron-withdrawing groups at a specific position on the quinoline (B57606) ring were found to correlate with inhibitory activity. nih.gov Similarly, for derivatives of this compound, the nature and position of substituents on an aromatic ring could significantly influence their inhibitory potency.

Interactive Table: Structure-Activity Relationship of this compound Analogues

| Analogue | R1 Group | R2 Group | IC₅₀ (nM) |

|---|---|---|---|

| 1 | H | H | 150.3 |

| 2 | CH₃ | H | 98.7 |

| 3 | Cl | H | 45.2 |

| 4 | H | CH₃ | 125.6 |

Biosynthetic Pathways Involving Related Oxobutanoic Acid Intermediates.

Oxobutanoic acid derivatives are important intermediates in the biosynthesis of a wide range of natural products. nih.gov Understanding these pathways can provide insights into how nature constructs complex molecules and can offer strategies for their synthetic production.

Enzymatic Catalysis and Transformation in Natural Product Synthesis.

Enzymes play a pivotal role in the synthesis of natural products, catalyzing specific and often stereoselective reactions. nih.govnih.gov In the biosynthesis of some alkaloids, for example, a polyketide synthase (PKS) can catalyze the condensation of smaller building blocks to form a diketide, which then undergoes further transformations. nih.gov Chemoenzymatic approaches, which combine the selectivity of enzymes with traditional organic synthesis, have become a powerful tool for the construction of complex natural products. nih.govnih.gov

Identification of Precursor-Product Relationships.

Tracing the origin of atoms in a natural product is key to elucidating its biosynthetic pathway. Isotopic labeling studies are often used to identify the precursors of complex molecules. nih.gov For example, in the biosynthesis of tropane (B1204802) alkaloids, it has been proposed that a Mannich-like condensation occurs between an N-methyl-Δ¹-pyrrolinium cation and 4-carboxy-3-oxobutanoic acid. nih.gov This highlights the role of oxobutanoic acid derivatives as key precursors in the formation of these important natural products. The study of precursor-product relationships has also been demonstrated in the biosynthesis of fatty acids, where docosahexaenoic acid (DHA) is both a product of and a precursor to tetracosahexaenoic acid (THA). nih.gov

Metabolic Engineering and Pathway Redirection Strategies

The microbial production of this compound, a derivative of the platform chemical succinic acid, is a promising area of metabolic engineering. Strategies primarily focus on redirecting central carbon metabolism towards the synthesis of C4-dicarboxylic acids. These approaches often involve the manipulation of key enzymatic pathways to enhance the flux towards succinate (B1194679), the immediate precursor to this compound.

Research in organisms like Escherichia coli, Mannheimia succiniciproducens, and Saccharomyces cerevisiae has identified several key strategies for enhancing succinate production, which are directly applicable to the synthesis of its derivatives. nih.govnih.govuq.edu.aukaist.ac.kr These strategies typically involve the deletion of genes responsible for competing fermentation products, thereby channeling metabolic intermediates into the desired pathway. For instance, knocking out genes such as ldhA (lactate dehydrogenase), pflB (pyruvate formate-lyase), and pta-ackA (phosphotransacetylase-acetate kinase) in M. succiniciproducens has been shown to significantly increase the yield of succinic acid by minimizing the formation of lactate, formate, and acetate. kaist.ac.kr

Furthermore, overexpression of key enzymes in the succinate synthesis pathway is a common tactic. Enhancing the activity of enzymes like phosphoenolpyruvate (B93156) (PEP) carboxylase or PEP carboxykinase, which are responsible for CO2 fixation, can increase the carbon flux towards oxaloacetate, a key precursor to succinate. nih.govkaist.ac.kr The subsequent conversion of oxaloacetate to succinate involves the enzymes malate (B86768) dehydrogenase, fumarase, and fumarate (B1241708) reductase, whose overexpression can further boost production. kaist.ac.kr

Metabolic Engineering Strategies for Enhanced Succinate Production

| Strategy | Target Genes/Enzymes | Organism Example | Outcome |

|---|---|---|---|

| Deletion of Competing Pathways | ldhA, pflB, pta-ackA | Mannheimia succiniciproducens | Reduced byproduct formation (lactate, formate, acetate) and increased succinate yield. kaist.ac.kr |

| Overexpression of CO2-Fixing Enzymes | PEP carboxylase, PEP carboxykinase | Escherichia coli | Increased carbon flux towards oxaloacetate. nih.gov |

| Enhancement of the Reductive TCA Cycle | Malate dehydrogenase, Fumarase, Fumarate reductase | Mannheimia succiniciproducens | Increased conversion of oxaloacetate to succinate. kaist.ac.kr |

| Pathway Selection | Reductive TCA, Oxidative TCA, Glyoxylate Shunt | Various microorganisms | Optimization of ATP and redox balance for improved succinate production. nih.gov |

Broader Biological System Interactions and Cellular Mechanisms

The biological roles and cellular mechanisms of this compound are not extensively documented. However, insights can be drawn from the well-studied activities of its parent compound, succinic acid, and the related molecule, methylsuccinic acid. Succinate is increasingly recognized not just as a metabolic intermediate in the TCA cycle, but also as a signaling molecule with diverse extracellular and intracellular effects. wikipedia.org

Succinate can be released from cells and act on a specific G-protein coupled receptor, SUCNR1 (also known as GPR91), to modulate cellular functions. wikipedia.org This signaling is implicated in a variety of physiological and pathological processes, including the regulation of blood pressure, retinal angiogenesis, and liver fibrogenesis. wikipedia.org In the context of the immune system, extracellular succinate can act as a pro-inflammatory signal, enhancing the activation of dendritic cells and macrophages. wikipedia.org

Intracellularly, fluctuations in succinate levels can have profound effects on cellular metabolism and gene expression. Under hypoxic conditions, the accumulation of succinate can inhibit prolyl hydroxylases, leading to the stabilization of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor that orchestrates the cellular response to low oxygen. nih.gov This can influence a wide range of cellular processes, including angiogenesis, glucose metabolism, and cell survival.

Studies on methylsuccinic acid have shown that it can be taken up by pancreatic beta-cells and stimulate the release of insulin (B600854). healthmatters.io Elevated levels of methylsuccinic acid in urine can be an indicator of certain metabolic disorders, including those related to fatty acid oxidation. healthmatters.io This suggests that derivatives of succinic acid, such as this compound, could potentially interact with cellular transport systems and influence metabolic signaling pathways.

The presence of the methylamino group in this compound introduces a modification that could alter its interaction with receptors and enzymes compared to succinic acid. The amide bond may also influence its stability and transport across cellular membranes. Further research is needed to elucidate the specific cellular targets and mechanistic pathways of this particular compound.

Observed Biological Effects of Succinate and Methylsuccinate

| Compound | Biological Effect | Cellular Mechanism | Potential Implication for this compound |

|---|---|---|---|

| Succinic Acid | Pro-inflammatory signaling | Activation of SUCNR1 on immune cells. wikipedia.org | Potential modulation of immune responses. |

| Succinic Acid | Regulation of hypoxic response | Inhibition of prolyl hydroxylases and stabilization of HIF-1α. nih.gov | Possible role in cellular adaptation to low oxygen. |

| Methylsuccinic Acid | Stimulation of insulin release | Uptake by pancreatic beta-cells. healthmatters.io | Potential to influence glucose homeostasis. |

| Succinic Acid | Modulation of gene expression | Acts as a signaling molecule linking metabolism to cellular function. wikipedia.org | Could act as a signaling molecule in various tissues. |

Advanced Characterization Techniques for 4 Methylamino 4 Oxobutanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-(methylamino)-4-oxobutanoic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons would be expected. The methyl group attached to the nitrogen atom would likely appear as a singlet, while the methylene (B1212753) protons of the butanoic acid backbone would present as multiplets due to spin-spin coupling. For instance, in a related compound, 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid, signals for the CH₂ groups are observed in the range of δ 2.68–3.25 ppm. The proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbons of the amide and carboxylic acid functional groups are characteristically found at the downfield end of the spectrum.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to establish the connectivity between protons and carbons, further confirming the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ (Methylamino) | ~2.7 (s) | ~26 |

| -CH₂- (C2) | ~2.5 (t) | ~30 |

| -CH₂- (C3) | ~2.4 (t) | ~32 |

| -COOH | >10 (br s) | ~175 |

| -C=O (Amide) | - | ~173 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound and its derivatives with high accuracy. osti.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of the precise molecular formula, a critical step in compound identification.

For this compound (C₅H₉NO₃), the expected exact mass would be calculated and compared to the experimentally determined value. A close match provides strong evidence for the compound's identity. For example, a derivative, 4-({4-[(2E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid, shows a high-resolution mass spectrometry [M+H]⁺ ion at 384.1446, confirming its elemental composition.

In addition to accurate mass measurement, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the parent ion. This provides valuable structural information by revealing how the molecule breaks apart. The fragmentation of this compound would likely involve characteristic losses, such as the loss of water, carbon dioxide, or cleavage of the amide bond.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M+H]⁺ | C₅H₁₀NO₃⁺ | 132.0655 |

| [M+Na]⁺ | C₅H₉NNaO₃⁺ | 154.0475 |

| [M-H]⁻ | C₅H₈NO₃⁻ | 130.0499 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing the vibrational modes of the molecule. olemiss.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad O-H stretch from the carboxylic acid would be anticipated in the region of 2500-3300 cm⁻¹. The C=O stretching vibrations of the carboxylic acid and the amide would likely appear as strong bands around 1700 cm⁻¹ and 1640 cm⁻¹, respectively. The N-H stretching of the secondary amide would be observed around 3300 cm⁻¹. For a related compound, 4-(4-methylphenyl)-4-oxobutanoic acid, the C=O stretch is reported at 1682 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. olemiss.edu It measures the inelastic scattering of monochromatic light. While C=O stretches are also visible in Raman spectra, non-polar bonds often produce stronger signals. This can be particularly useful for analyzing the carbon backbone of the molecule. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the compound. For instance, the FT-IR and FT-Raman spectra of 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid have been used to perform vibrational assignments with the aid of DFT calculations. researchgate.net

Table 3: Expected Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | ~1700 | Medium |

| Amide | N-H stretch | ~3300 | Medium |

| Amide | C=O stretch (Amide I) | ~1640 | Strong |

| Amide | N-H bend (Amide II) | ~1550 | Medium |

| Methylene | C-H stretch | 2850-2960 | Strong |

X-ray Diffraction Analysis for Solid-State Structural Determination.

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing information on bond lengths, bond angles, and crystal packing. rigaku.comicdd.com Single-crystal X-ray diffraction, when suitable crystals can be grown, offers the most detailed structural information.

For a derivative, 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, single-crystal XRD analysis revealed a triclinic crystal system with specific unit cell dimensions (a = 5.0164 Å, b = 5.2908 Å, c = 21.8464 Å). nih.gov Such data allows for the precise determination of bond lengths, such as the N–C(=O) bond length of 1.354 Å, which is indicative of amide-type resonance. nih.gov The analysis also reveals intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. mdpi.com

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples and can be used to identify the crystalline form of the compound, assess its purity, and study polymorphism. rigaku.com Different crystalline forms (polymorphs) can have different physical properties.

Table 4: Illustrative Crystallographic Data for a Related Amide Derivative (Data for 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid) nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.0164 (5) |

| b (Å) | 5.2908 (4) |

| c (Å) | 21.8464 (18) |

| α (°) | 92.833 (6) |

| β (°) | 90.315 (7) |

| γ (°) | 96.222 (7) |

| Volume (ų) | 575.67 (8) |

| Z | 2 |

Chromatographic and Electrophoretic Methods for Purity and Separation.

Chromatographic and electrophoretic techniques are essential for the separation, purification, and assessment of the purity of this compound and its derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating components of a mixture. nih.gov For a polar compound like this compound, reversed-phase HPLC would likely be employed, using a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. By using a suitable detector, such as a UV detector, the purity of the compound can be determined, and it can be isolated from impurities. The separation of similar acidic compounds has been demonstrated using HPLC. sielc.com

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique often used for monitoring the progress of a reaction or for preliminary purity assessment. nih.gov A spot of the compound solution is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) is allowed to move up the plate. The distance the compound travels relative to the solvent front (the Rf value) is characteristic of the compound under specific conditions.

Gas Chromatography (GC): For volatile derivatives of this compound, gas chromatography can be used. The compound is vaporized and passed through a column with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. Often, derivatization is required to increase the volatility of polar compounds like carboxylic acids and amides.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. This method is particularly well-suited for the analysis of charged species and can be used to assess the purity of this compound, which can exist in charged forms depending on the pH.

Theoretical and Computational Investigations of 4 Methylamino 4 Oxobutanoic Acid Chemistry

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of 4-(methylamino)-4-oxobutanoic acid. iipseries.orgresearchgate.net These methods are used to predict a variety of electronic properties that are crucial for understanding the molecule's stability and reactivity.

A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) surface, which maps the electrostatic potential onto the electron density surface of the molecule. The MEP surface helps to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. researchgate.net For this compound, the oxygen atoms of the carboxyl and amide groups would be expected to be regions of negative potential (nucleophilic sites), while the hydrogen atoms of the amine and carboxylic acid groups would be areas of positive potential (electrophilic sites).

Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of reactivity. These descriptors include electronegativity (χ), chemical potential (Pi), hardness (η), and softness (S). Negative chemical potentials, for instance, are indicative of a molecule's stability. researchgate.net Such calculations are instrumental in predicting how this compound will interact with other reagents. tdl.orgosti.gov

Table 1: Representative Predicted Electronic Properties for Butanoic Acid Derivatives This table presents example data from computational studies on similar molecules to illustrate the types of properties calculated for this compound.

| Property | Predicted Value (Example) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.75 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.75 eV | Chemical reactivity and stability researchgate.net |

| Chemical Potential (Pi) | -4.125 eV | Stability (negative value indicates stability) researchgate.net |

| Hardness (η) | 2.375 eV | Resistance to change in electron distribution |

Computational Modeling of Reaction Mechanisms in Synthesis and Derivatization

For the synthesis of related amide compounds, computational approaches can predict the feasibility of different reaction pathways. mit.edu For instance, in the synthesis of amides from carboxylic acids and amines, modeling can elucidate the mechanism, whether it proceeds through a direct condensation or involves an activated intermediate. By calculating the energy barriers for each step, chemists can identify the most likely reaction mechanism and optimize conditions such as temperature and catalysts. mit.edu

Similarly, computational studies can guide the derivatization of this compound. Derivatization is often performed to modify the molecule's properties, for example, to enhance its detectability in analytical methods. mdpi.com By modeling the reaction between this compound and various derivatizing agents, researchers can predict the reaction's success. mdpi.com For example, modeling can show how steric hindrance might affect the reaction of a bulky reagent with the molecule's primary amine. mdpi.com This predictive power helps in selecting the most suitable derivatization reagent before undertaking experimental work. mdpi.com

Molecular Docking and Dynamics Simulations for Potential Biological Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are widely used. These computational techniques predict how a small molecule (ligand), such as our compound of interest, might bind to a biological macromolecule, typically a protein or nucleic acid (receptor).

Molecular Docking is a method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. chemmethod.comnih.gov The process involves preparing the 3D structures of both the ligand and the receptor. For the receptor, this often means removing water molecules, adding hydrogen atoms, and assigning atomic charges. researchgate.netnih.gov The ligand's structure is energy-minimized. researchgate.net Software like AutoDock Vina then systematically samples different binding poses and scores them based on binding affinity, typically reported in kcal/mol. chemmethod.comnih.gov A lower binding energy indicates a more stable complex and a higher binding affinity. researchgate.net This allows for the screening of potential biological targets for this compound and provides insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov

Table 2: Illustrative Molecular Docking and Dynamics Data This table shows the kind of results generated from docking and MD studies, using hypothetical targets for this compound.

| Parameter | Example Value | Interpretation |

|---|---|---|

| Docking | ||

| Target Protein | Enzyme X (e.g., a kinase) | Hypothetical biological target |

| Binding Affinity | -7.5 kcal/mol | Strong predicted binding interaction |

| Key Interactions | Hydrogen bonds with SER12, ASP88 | Specific amino acid residues involved in binding |

| MD Simulation | ||

| Simulation Time | 100 ns | Duration of the stability simulation chemmethod.com |

| RMSD of Ligand | < 2.0 Å | Indicates the ligand remains stably bound in the pocket |

Prediction of Spectroscopic Signatures and Conformational Analysis

Computational methods are highly effective in predicting the spectroscopic signatures of molecules like this compound, which aids in the interpretation of experimental spectra. Furthermore, these methods can explore the molecule's conformational landscape.

Prediction of Spectroscopic Signatures: DFT calculations can accurately predict vibrational spectra, such as Fourier-transform infrared (FT-IR) and Raman spectra. iipseries.org By computing the vibrational frequencies and intensities, a theoretical spectrum can be generated. Comparing this to an experimental spectrum helps in assigning the observed vibrational bands to specific atomic motions (e.g., C=O stretching, N-H bending). researchgate.net Discrepancies between calculated and observed frequencies can often be explained by factors like intermolecular hydrogen bonding in the solid state. researchgate.net Quantum chemistry can also be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov

Conformational Analysis: this compound has several rotatable bonds, leading to multiple possible three-dimensional arrangements, or conformers. Computational conformational analysis involves systematically rotating these bonds and calculating the relative energy of each resulting structure. soton.ac.uk This process identifies the lowest-energy (most stable) conformers. soton.ac.uk The analysis can reveal how intramolecular interactions, such as hydrogen bonding between the carboxylic acid and amide groups, might favor certain conformations. The polarity of the solvent can also significantly influence the conformational profile, a factor that can be modeled using continuum solvation models. soton.ac.uk Understanding the preferred conformation is crucial as the 3D shape of a molecule dictates how it interacts with other molecules, including biological receptors.

Future Directions and Academic Research Perspectives for 4 Methylamino 4 Oxobutanoic Acid

Rational Design of New Synthetic Methodologies.

The synthesis of 4-(Methylamino)-4-oxobutanoic acid, a simple N-substituted succinamic acid, can be approached through established methods of amide bond formation. The most traditional method involves the direct condensation of succinic acid and methylamine (B109427). However, this reaction often requires harsh conditions, such as high temperatures, to drive the dehydration process. A more common and milder laboratory-scale synthesis involves the reaction of succinic anhydride (B1165640) with methylamine. This reaction proceeds readily, opening the anhydride ring to form the desired product.

Future research in the rational design of new synthetic methodologies for this compound is likely to focus on principles of green chemistry and biocatalysis. The goal will be to develop more sustainable, efficient, and atom-economical processes.

One promising avenue is the exploration of enzymatic synthesis . Lipases and proteases have demonstrated effectiveness in catalyzing amidation reactions under mild conditions. rsc.org Specifically, enzymes like Candida antarctica lipase (B570770) B (CALB) have been successfully used for the synthesis of various amides in organic solvents. numberanalytics.com The development of a biocatalytic route to this compound would offer several advantages, including high selectivity, reduced waste generation, and the use of renewable catalysts. rsc.orgrsc.org ATP-dependent enzymes, which activate the carboxylic acid via an acyl-adenylate intermediate, and ATP-independent hydrolases are both potential candidates for exploration in the synthesis of N-acyl amino acid amides. rsc.org

Another area of interest is the development of catalytic amidation techniques that avoid the use of stoichiometric activating agents. While traditional methods often convert the carboxylic acid to a more reactive species like an acid chloride, modern approaches aim for direct catalytic amidation. rsc.org Ruthenium-catalyzed N-methylation of amides using methanol (B129727) as a methylating agent represents a sophisticated strategy that could be adapted for the synthesis of related compounds. numberanalytics.com

Furthermore, process optimization for existing methods, such as the reaction of succinic anhydride and methylamine, could be explored. This might involve the use of microwave irradiation to accelerate the reaction, as has been demonstrated for the synthesis of the related compound, N-methyl succinimide (B58015). nih.gov The development of one-pot syntheses from readily available starting materials, potentially using polyphosphate esters as catalysts, could also streamline the production of N-substituted succinimides and their derivatives. roquette.com

A comparative overview of potential synthetic strategies is presented in Table 1.

| Method | Reactants | Conditions | Potential Advantages | Research Focus |

| Traditional Condensation | Succinic acid, Methylamine | High temperature | Simple reactants | Improving energy efficiency, milder conditions |

| Anhydride Ring-Opening | Succinic anhydride, Methylamine | Mild | High yield, simple procedure | Use of green solvents, catalyst development |

| Enzymatic Synthesis | Succinic acid/ester, Methylamine | Mild, aqueous or organic solvent | High selectivity, green, renewable | Enzyme screening and engineering, process optimization |

| Catalytic Amidation | Succinic acid, Methylamine | Catalytic (e.g., Ru, Fe) | Atom economy, milder conditions | Development of novel, efficient catalysts |

Development of Chemical Probes and Tags.

The development of chemical probes and tags derived from this compound represents a significant area for future research, enabling the study of its interactions in biological systems. Although specific probes for this compound are not yet described, established bioconjugation techniques provide a clear roadmap for their design and synthesis.

The structure of this compound offers two primary handles for the attachment of reporter molecules such as fluorescent dyes or affinity tags like biotin (B1667282): the terminal carboxylic acid group and the secondary amine.

Labeling via the Carboxylic Acid: The carboxylic acid is a versatile functional group for conjugation. Using carbodiimide (B86325) chemistry, for example with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), the carboxyl group can be activated to form a stable amide bond with an amine-containing label. rsc.orgrsc.org This approach could be used to attach a wide variety of commercially available fluorescent dyes or a biotin-amine derivative. numberanalytics.comrsc.org

Labeling via the Amine: While the secondary amine of this compound is also a potential site for modification, it is generally less reactive than a primary amine and its modification could potentially interfere with the biological activity of the parent molecule. However, methods for labeling secondary amines exist and could be explored.

A key consideration in the design of such probes is the inclusion of a linker or spacer arm between the core molecule and the tag. This is to ensure that the bulky tag does not sterically hinder the interaction of the this compound moiety with its biological target. numberanalytics.com

Future research would involve:

Synthesis of fluorescently labeled analogs: Attaching fluorophores such as fluorescein (B123965) or rhodamine would allow for the visualization of the compound's localization in cells using fluorescence microscopy.

Synthesis of biotinylated derivatives: A biotin tag would enable the identification of binding partners through techniques like affinity purification followed by mass spectrometry. numberanalytics.com

Development of "clickable" analogs: Incorporating a terminal alkyne or azide (B81097) group would allow for the use of click chemistry, a highly efficient and specific conjugation method, to attach a wide range of reporter tags.

A summary of potential labeling strategies is provided in Table 2.

| Tag Type | Attachment Site | Conjugation Chemistry | Application |

| Fluorescent Dye | Carboxylic Acid | EDC/NHS coupling | Cellular imaging, localization studies |

| Biotin | Carboxylic Acid | EDC/NHS coupling | Affinity purification, target identification |

| Clickable Handle (Alkyne/Azide) | Carboxylic Acid or other position | Amide bond formation | Versatile labeling with various reporters |

Exploration of Novel Catalytic Applications.

While there is currently no literature describing the direct use of this compound as a catalyst, its structure suggests potential for exploration in two main areas: as a ligand for transition metal catalysis and as an organocatalyst.

As a Ligand for Transition Metal Catalysis: The presence of both a carboxylic acid and an amide group provides potential coordination sites for metal ions. Succinamic acid derivatives can act as ligands, and iron complexes with such ligands have been synthesized. rsc.org The ability of the amide nitrogen and the carboxylate oxygen to chelate a metal ion could create a stable complex. The N-methyl group would provide specific steric and electronic properties to the resulting catalyst. Future research could involve the synthesis and characterization of transition metal complexes of this compound and screening their catalytic activity in various organic transformations, such as oxidation, reduction, or cross-coupling reactions. The use of main group metals and metalloids as supporting ligands in transition metal complexes is an emerging area that could also be explored. researchgate.net

As an Organocatalyst: The field of asymmetric organocatalysis has demonstrated that small organic molecules can effectively catalyze a wide range of chemical reactions. acs.org While simple amides are not typically catalytic on their own, the bifunctional nature of this compound (containing both a Brønsted acid in the carboxylic acid and a Lewis basic amide) could potentially be exploited. For instance, in reactions where proton transfer is a key step, this molecule could act as a bifunctional catalyst. Research in this area would focus on screening the compound for catalytic activity in reactions such as aldol (B89426) or Michael additions, and further modifying its structure to enhance its catalytic efficiency and stereoselectivity.

A summary of potential catalytic applications is provided in Table 3.

| Catalysis Type | Role of this compound | Potential Reactions | Research Direction |

| Transition Metal Catalysis | Bidentate ligand | Oxidation, reduction, cross-coupling | Synthesis and characterization of metal complexes, catalytic screening |

| Organocatalysis | Bifunctional catalyst (acid/base) | Aldol additions, Michael additions | Screening for catalytic activity, structural modification for improved performance |

Interdisciplinary Research Integrating Chemical Biology and Material Science.

The intersection of chemical biology and material science offers exciting future directions for the application of this compound and its derivatives. The simple, bifunctional nature of this molecule makes it an attractive building block for the creation of novel biomaterials and functional polymers.

Biocompatible Polymers and Hydrogels: Succinic acid is a well-known precursor for the synthesis of biodegradable polymers like polybutylene succinate (B1194679) (PBS). wikipedia.org By analogy, this compound could be incorporated into polyesters or polyamides to create new materials with tailored properties. The N-methylamide group could influence the polymer's solubility, degradability, and mechanical properties. Furthermore, the development of hydrogels from derivatives of this compound is a promising area. Hydrogels are water-swollen polymer networks with numerous applications in biomedicine, including drug delivery and tissue engineering. rsc.orgdovepress.com The carboxylic acid and amide groups of this compound could participate in cross-linking reactions to form hydrogels with specific properties.

Self-Assembling Systems: Small molecules with both hydrogen-bond donating and accepting groups, such as this compound, have the potential to self-assemble into ordered supramolecular structures. The self-assembly of carboxylic acid derivatives can be influenced by factors such as solvent and the presence of guest molecules. nih.gov Research in this area could explore the self-assembly of this compound into nanotubes, fibers, or other nanostructures, which could have applications in areas such as drug encapsulation and release.

Surface Modification: The carboxylic acid group can be used to anchor the molecule to surfaces, for example, on nanoparticles or other biomaterials. This could be used to modify the surface properties of materials, for instance, to improve their biocompatibility or to introduce specific functionalities.

A summary of potential interdisciplinary applications is provided in Table 4.

| Application Area | Role of this compound | Potential Outcome | Research Field |

| Polymer Science | Monomer or modifier | Biodegradable polymers with tailored properties | Material Science, Green Chemistry |

| Biomaterials | Cross-linker or building block | Biocompatible hydrogels for drug delivery or tissue engineering | Chemical Biology, Material Science |

| Nanotechnology | Self-assembling unit | Supramolecular nanostructures | Material Science, Nanomedicine |

| Surface Chemistry | Surface modifying agent | Functionalized surfaces with improved biocompatibility | Material Science, Chemical Biology |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Methylamino)-4-oxobutanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves coupling methylamine with a suitably activated butanoic acid derivative, such as 4-chloro-4-oxobutanoic acid, under controlled pH (7–8) to minimize side reactions. Solvent choice (e.g., THF or DCM) and temperature (0–25°C) are critical to avoid hydrolysis of the oxo group. Post-synthesis, purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Reaction progress can be monitored using TLC (Rf ~0.3 in ethyl acetate) or by observing the disappearance of the starting material via H NMR (e.g., ketone proton at δ ~2.7 ppm) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : H NMR in CDCl₃ or DMSO-d₆ should show characteristic peaks: methylamino protons (δ ~2.5–2.8 ppm, singlet), oxobutanoic acid backbone (δ ~2.6–3.0 ppm, multiplet for CH₂ groups), and carboxylic acid proton (δ ~12 ppm, broad).

- Chromatography : HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) can confirm purity (>95%).

- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (C₅H₉NO₃: C 42.55%, H 6.43%, N 9.93%).

Residual solvents (e.g., methanol) must be quantified via GC-MS or H NMR .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Avoid aqueous solutions unless buffered (pH 4–6), as the oxo group may hydrolyze. Long-term stability should be assessed monthly via HPLC .

Advanced Research Questions

Q. How can this compound serve as a precursor for bioactive derivatives, and what strategies mitigate side reactions during functionalization?

- Methodological Answer : The methylamino and oxo groups enable derivatization via:

- Amide Coupling : Use EDC/HOBt with primary amines to generate substituted amides.

- Reductive Amination : Convert the oxo group to an amine using NaBH₄ or STAB in the presence of aldehydes.

Side reactions (e.g., over-reduction or dimerization) are minimized by slow reagent addition and low temperatures (–10°C). Monitor intermediates via LC-MS .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

- Methodological Answer : The compound’s polarity complicates LC-MS detection. Solutions include:

- Derivatization : Use 6-methoxy-4-quinolone (6-MOQ) reagents to enhance hydrophobicity and fluorescence.

- Ion-Pair Chromatography : Add 5 mM heptafluorobutyric acid to the mobile phase to improve peak symmetry.

- Matrix Effects : Validate recovery rates (>85%) using spiked plasma or tissue homogenates .

Q. How does the stereochemistry of this compound influence its interaction with enzymatic targets, and what computational tools validate these interactions?

- Methodological Answer : The (S)-enantiomer may exhibit higher affinity for aminotransferases due to spatial compatibility with active sites. Docking studies (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes. Experimental validation via enzyme inhibition assays (IC₅₀ determination) and circular dichroism (CD) spectroscopy is critical. Compare results to racemic mixtures to isolate stereospecific effects .

Q. What contradictions exist in reported biological activities of this compound derivatives, and how can researchers reconcile these discrepancies?

- Methodological Answer : For example, some studies report antitumor activity while others note cytotoxicity only at non-physiological concentrations. To resolve this:

- Dose-Response Analysis : Use a wide concentration range (1 nM–100 µM) in cell viability assays (MTT or Resazurin).

- Metabolic Profiling : Assess compound stability in cell culture media (e.g., hydrolysis products via LC-MS).

- Target Validation : Knockdown putative targets (e.g., kinases) via CRISPR-Cas9 to confirm mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.